molecular formula C17H21N3O B11822558 1-(2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11822558
M. Wt: 283.37 g/mol
InChI Key: IAKPNBWXGQRMCR-UHFFFAOYSA-N
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Description

1-(2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyrrole ring, a pyridine ring, and a pyrrolidine ring

Preparation Methods

The synthesis of 1-(2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,5-dimethylpyrrole with a pyridine derivative under specific conditions to form the intermediate compound. This intermediate is then reacted with a pyrrolidine derivative to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid .

Chemical Reactions Analysis

1-(2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1-(2-(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of pyrrole, pyridine, and pyrrolidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

1-[2-[2-(2,5-dimethylpyrrol-1-yl)pyridin-3-yl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C17H21N3O/c1-12-8-9-13(2)20(12)17-15(6-4-10-18-17)16-7-5-11-19(16)14(3)21/h4,6,8-10,16H,5,7,11H2,1-3H3

InChI Key

IAKPNBWXGQRMCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=C(C=CC=N2)C3CCCN3C(=O)C)C

Origin of Product

United States

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